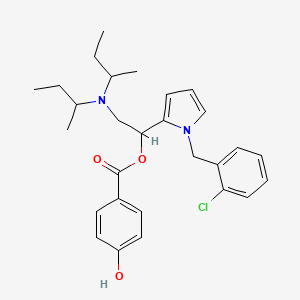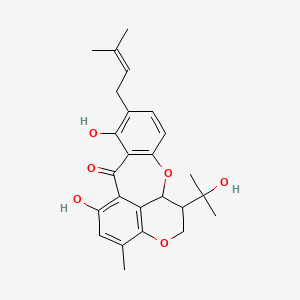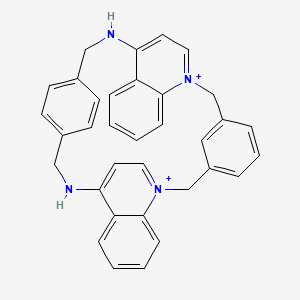
6,10-Diaza-1,5(1,4)-diquinolin-1-iuma-3(1,3),8(1,4)-dibenzenacyclodecaphane-11,51-diium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UCL 1684 is a highly potent, non-peptidic blocker of the apamin-sensitive calcium-activated potassium channel. It is known for its effectiveness in preventing the development of atrial fibrillation due to its potent atrial-selective inhibition of sodium channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
UCL 1684 is synthesized by joining two molecules of 4-aminoquinolinium via a 1,3-dimethylbenzene linker at positions 1 and 4, forming a cyclic structure . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and may require ultrasonic assistance for dissolution .
Industrial Production Methods
The industrial production of UCL 1684 involves similar synthetic routes but on a larger scale. The compound is often produced in solid form, with storage conditions requiring a temperature of 4°C, sealed storage, and protection from moisture .
Chemical Reactions Analysis
Types of Reactions
UCL 1684 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: UCL 1684 can participate in substitution reactions, particularly involving its quinolinium rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents like DMSO. The reaction conditions often involve controlled temperatures and specific pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
UCL 1684 has a wide range of scientific research applications, including:
Chemistry: Used as a potent blocker of calcium-activated potassium channels in various chemical studies.
Medicine: Investigated for its potential in preventing atrial fibrillation and other cardiac arrhythmias.
Industry: Utilized in the development of new pharmaceuticals targeting potassium channels.
Mechanism of Action
UCL 1684 exerts its effects by blocking the apamin-sensitive calcium-activated potassium channels. This inhibition leads to atrial-selective prolongation of the effective refractory period, secondary to the induction of postrepolarization refractoriness . The molecular targets include the potassium channels, and the pathways involved are related to the modulation of cardiac sodium channels .
Comparison with Similar Compounds
Similar Compounds
Dequalinium: Another blocker of calcium-activated potassium channels, but with different structural properties.
Uniqueness
UCL 1684 is unique due to its non-peptidic nature and its high potency in blocking calcium-activated potassium channels. Its atrial-selective inhibition of sodium channels makes it particularly effective in preventing atrial fibrillation .
Properties
Molecular Formula |
C34H30N4+2 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene |
InChI |
InChI=1S/C34H28N4/c1-3-10-33-29(8-1)31-16-18-37(33)23-27-6-5-7-28(20-27)24-38-19-17-32(30-9-2-4-11-34(30)38)36-22-26-14-12-25(13-15-26)21-35-31/h1-20H,21-24H2/p+2 |
InChI Key |
HZWVJPDDZQOYGA-UHFFFAOYSA-P |
SMILES |
C1C2=CC=C(CNC3=CC=[N+](CC4=CC=CC(=C4)C[N+]5=CC=C(N1)C6=CC=CC=C65)C7=CC=CC=C37)C=C2 |
Canonical SMILES |
C1C2=CC=C(CNC3=CC=[N+](CC4=CC=CC(=C4)C[N+]5=CC=C(N1)C6=CC=CC=C65)C7=CC=CC=C37)C=C2 |
Synonyms |
6,10-diaza-3(1,3),8(1,4)dibenzena-1,5(1,4)diquinolinacyclodecaphane UCL 1684 UCL-1684 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


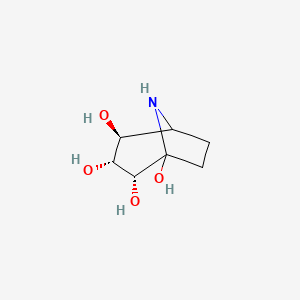
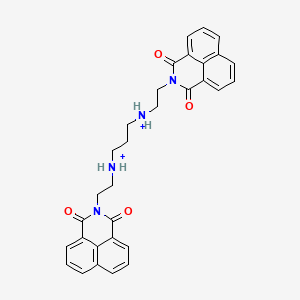
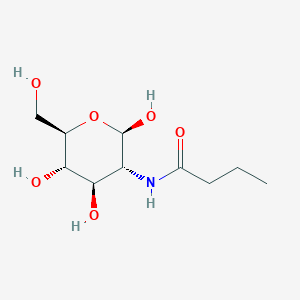
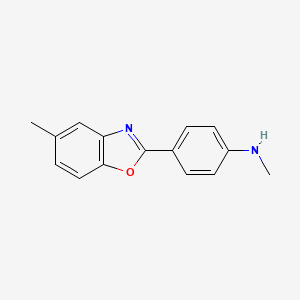

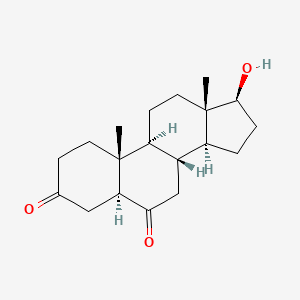
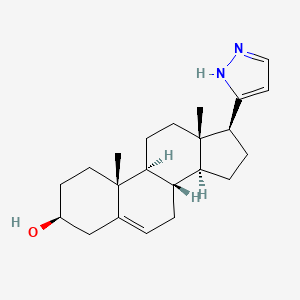
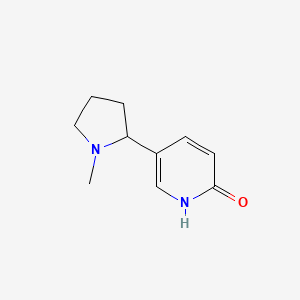
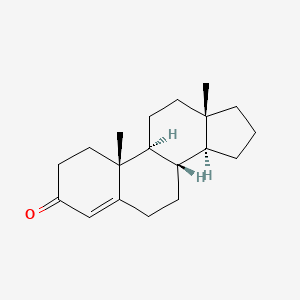
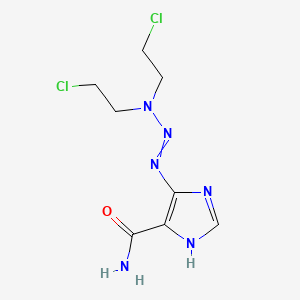
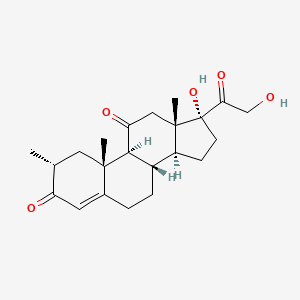
![3-Phenylbicyclo[3.2.1]oct-3-en-2-amine](/img/structure/B1215768.png)
